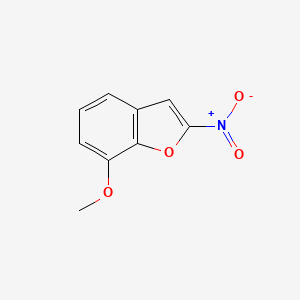

7-Methoxy-2-nitrobenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXFRACMLPEVGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305405 | |

| Record name | 7-Methoxy-2-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30335-71-8 | |

| Record name | NSC170702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-2-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 7 Methoxy 2 Nitrobenzofuran Derivatives

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 7-Methoxy-2-nitrobenzofuran would disconnect the molecule at the C-O and C-C bonds of the furan (B31954) ring. This approach points to key precursors such as a suitably substituted phenol (B47542) and a two-carbon synthon. Specifically, a 2-hydroxy-3-methoxy-nitrobenzene derivative would be a primary starting material. For instance, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) serves as a crucial precursor in some synthetic routes. core.ac.uk The synthesis of this aldehyde itself can be achieved through the nitration of 2-hydroxy-3-methoxybenzaldehyde.

Another key precursor approach involves starting with a methoxy-substituted benzofuran (B130515) and subsequently introducing the nitro group. For example, 6-methoxybenzofuran (B1631075) can be nitrated to produce 6-Methoxy-2-nitrobenzofuran. This highlights the importance of substituted benzofurans as direct precursors to more complex derivatives.

Established Synthetic Approaches to Substituted Benzofurans

The construction of the benzofuran scaffold is a cornerstone of organic synthesis, with numerous established methods available.

Cyclization Reactions for Benzofuran Core Construction

Intramolecular cyclization is a common and effective strategy for forming the benzofuran ring. sioc-journal.cn A prevalent method involves the reaction of a 2-halophenol with a terminal alkyne, followed by cyclization. organic-chemistry.org For the synthesis of this compound derivatives, a key reaction involves the cyclization of ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate in the presence of anhydrous potassium carbonate to yield ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate. core.ac.uk

Acid-catalyzed cyclization of acetals is another powerful technique. wuxiapptec.com For example, a polyphosphoric acid (PPA) catalyzed cyclization of an appropriate acetal (B89532) substrate can lead to the formation of the benzofuran core. wuxiapptec.com Additionally, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides a route to 2-arylbenzofurans. mdpi.com

Annulation Reactions for Benzofuran Assembly

Annulation reactions, which involve the formation of a new ring onto an existing one, are also pivotal in benzofuran synthesis. mdpi.com A notable example is the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives, which provides a pathway to substituted benzofurans. beilstein-journals.org This method involves the hydration of the C-F bond followed by an intramolecular annulation. beilstein-journals.org Another approach is the [4+1] annulation of para-quinone methides with bromonitromethane, which yields functionalized 2,3-dihydrobenzofurans and benzofuran-2(3H)-ones under mild, metal-free conditions. rsc.org Furthermore, a [4+3] annulation of aurones with crotonate-derived sulfonium (B1226848) salts has been developed for the synthesis of benzofuran-fused oxepines. nih.gov

Regioselective Introduction of the Nitro Group via Electrophilic Aromatic Substitution

The introduction of a nitro group onto the benzofuran ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is crucial for the synthesis of a specific isomer like this compound. The nitration of 3-alkyl-1-benzofurans has been shown to occur regioselectively at the 2-position. thieme-connect.com For methoxy-substituted benzofurans, nitration using a mixture of nitric acid and acetic anhydride (B1165640) is a common method. The conditions of the nitration, including the specific nitrating agent and solvent, can influence the position of the nitro group. For instance, "Menke conditions," which utilize copper(II) nitrate (B79036) in acetic anhydride, have been used for the nitration of iridabenzofurans, a type of metallabenzofuran. acs.orgacs.orgepfl.chresearchgate.net

Methodologies for Methoxy (B1213986) Group Introduction to Benzofuran Scaffolds

The methoxy group can be introduced at various stages of the synthesis. It can be present in the starting materials, such as in 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. core.ac.uk Alternatively, a hydroxyl group on the benzofuran ring can be methylated to introduce the methoxy group. This is commonly achieved using methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. smolecule.comsmolecule.comevitachem.com

Catalytic and Innovative Synthetic Techniques for Benzofuran Formation

Modern synthetic chemistry has seen the development of numerous catalytic and innovative methods for benzofuran synthesis, often offering higher efficiency and milder reaction conditions. nih.govbohrium.comquantumzeitgeist.com

Transition metal catalysts, particularly those based on palladium and copper, are widely employed. nih.govacs.org Palladium-catalyzed reactions, such as the Sonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization, are powerful tools for benzofuran synthesis. organic-chemistry.orgacs.org Copper catalysts are also used in various cyclization and annulation reactions. beilstein-journals.orgnih.gov Nickel-catalyzed intramolecular nucleophilic addition has also emerged as an effective method for forming benzofuran derivatives. acs.orgthieme.de

More recent innovations include the use of visible-light-mediated catalysis, which offers a greener approach to benzofuran synthesis. nih.gov Additionally, acid-catalyzed reactions, employing either Brønsted or Lewis acids, continue to be refined for efficient benzofuran formation. wuxiapptec.comnih.gov

Table 1: Key Synthetic Reactions for Benzofuran Derivatives

| Reaction Type | Key Reagents/Catalysts | Precursors | Product Type |

|---|---|---|---|

| Intramolecular Cyclization | Anhydrous potassium carbonate | Ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate | Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate core.ac.uk |

| Annulation | Copper(I) iodide, Potassium hydroxide | 2-Fluorophenylacetylene derivatives | Substituted benzofurans beilstein-journals.org |

| Electrophilic Nitration | Nitric acid, Acetic anhydride | 6-Methoxybenzofuran | 6-Methoxy-2-nitrobenzofuran |

| Methylation | Dimethyl sulfate, Base | Hydroxy-benzofuran derivative | Methoxy-benzofuran derivative smolecule.comevitachem.com |

| Palladium-Catalyzed Cyclization | Palladium acetate (B1210297), Copper(I) iodide | o-Iodoanisoles, Terminal alkynes | 2,3-Disubstituted benzofurans organic-chemistry.org |

| Nickel-Catalyzed Cyclization | Nickel catalyst | Appropriately substituted precursors | Benzofuran derivatives acs.orgthieme.de |

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone in the synthesis of benzofurans, offering high efficiency and broad substrate scope. elsevier.es These methods often involve the coupling of ortho-substituted phenols with alkynes or alkenes, followed by an intramolecular cyclization.

One prominent strategy is the Sonogashira cross-coupling reaction between terminal alkynes and iodophenols, which, followed by intramolecular cyclization, yields benzofuran derivatives. acs.org This domino approach can be catalyzed by palladium nanoparticles under mild conditions. organic-chemistry.org For instance, the coupling of 2-hydroxyaryl halides with terminal alkynes in the presence of a Pd(II) acetate catalyst affords benzofurans in fair to very good yields. elsevier.es A tandem α-arylation and intramolecular O-arylation of 1,2,3-triiodobenzenes with benzylketones, catalyzed by palladium, provides a regioselective route to 7-iodobenzo[b]furans, which are valuable precursors for further functionalization. nih.govrsc.org Another advanced method involves a palladium-catalyzed C-H activation and oxidation tandem reaction of 2-hydroxystyrenes and iodobenzenes. rsc.org Furthermore, palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have been used to produce a library of 2,3-disubstituted benzofurans. nih.gov

| Method | Catalyst System | Reactants | Key Features | Reference(s) |

| Sonogashira Coupling/Cyclization | Pd nanoparticles | o-Iodophenols, Terminal Alkynes | One-pot synthesis, recyclable catalyst. | acs.orgorganic-chemistry.org |

| C-H Activation/Oxidation | Pd(OAc)₂ | 2-Hydroxystyrenes, Iodobenzenes | Tandem reaction, improved synthetic efficiency. | rsc.org |

| Tandem Arylation | Palladium catalyst | 1,2,3-Triiodobenzenes, Benzylketones | Highly regioselective, forms 7-iodobenzofurans. | nih.govrsc.org |

| Oxidative Annulation | Palladium catalyst | Phenols, Alkenylcarboxylic Acids | Access to 2,3-disubstituted benzofurans. | nih.gov |

| Carboalkoxylation | Palladium catalyst | 2-Allylphenols, Aryl Triflates | Generates functionalized 2,3-dihydrobenzofurans. | nih.gov |

Copper-Catalyzed Methodologies

Copper catalysts provide a cost-effective and efficient alternative for benzofuran synthesis. These methods often proceed under mild conditions and demonstrate good functional group tolerance.

A significant copper-catalyzed approach is the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgresearchgate.net This transformation involves a sequential nucleophilic addition and oxidative cyclization. rsc.orgresearchgate.net Copper catalysts, often in conjunction with palladium, are used in Sonogashira coupling reactions to synthesize benzofuran derivatives from terminal alkynes and iodophenols. acs.org Ligand-free CuBr has been shown to catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org Another method involves one-pot tandem reactions of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst. organic-chemistry.org Additionally, an efficient synthesis of benzothieno[3,2-b]benzofurans has been developed via an intramolecular dehydrogenative C–H/O–H coupling using a copper catalyst, which proceeds through a radical pathway. rsc.org

| Method | Catalyst System | Reactants | Key Features | Reference(s) |

| Aerobic Oxidative Cyclization | Copper catalyst, O₂ | Phenols, Alkynes | One-pot, regioselective synthesis. | rsc.orgresearchgate.net |

| Coupling/Cyclization | Ligand-free CuBr | Terminal Alkynes, N-Tosylhydrazones | Good functional group tolerance. | organic-chemistry.org |

| Tandem Reaction | Copper catalyst | Acyl Chlorides, Phosphorus Ylides, o-Iodophenols | Rapid, one-pot synthesis of functionalized benzofurans. | organic-chemistry.org |

| Dehydrogenative C-O Coupling | Copper catalyst | 2-(2-hydroxyaryl)thiophenes | Radical pathway, forms fused ring systems. | rsc.org |

| Cyclization/Chalcogenation | Copper catalyst | o-Alkynylphenols, Epoxides, S₈/Se | Domino process to form 3-(β-hydroxychalcogen)benzofurans. | acs.org |

Gold- and Silver-Catalyzed Approaches

Gold and silver catalysts are recognized for their unique π-acidity, which allows for the mild activation of alkynes and allenes, facilitating the synthesis of highly substituted furan and benzofuran derivatives. rsc.orgrsc.org

Gold-catalyzed methodologies include the treatment of alkynyl esters and quinols to form the benzofuran nucleus, often using a catalyst system like JohnPhosAuCl/AgNTf₂. acs.org Bimetallic gold-silver catalytic systems have also been employed, leveraging the redox properties of gold to activate carbophilic acidity. acs.orgnih.gov

Silver catalysts are also effective in these transformations. A notable example is the Ag-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates to produce sulfonylated benzofurans. nih.govacs.org This method constructs the benzofuran skeleton while introducing a sulfonyl group in a cascade manner. acs.org Another silver-catalyzed cascade reaction involves an oxidative dearomatization and Michael addition-annulation sequence starting from 2-alkynylphenols to yield 4-substituted benzofurans. dntb.gov.ua

| Method | Catalyst System | Reactants | Key Features | Reference(s) |

| Gold-Promoted Cyclization | JohnPhosAuCl/AgNTf₂ | Alkynyl Esters, Quinols | Effective for substituted substrates. | acs.org |

| Bimetallic Gold/Silver Catalysis | Ph₃PAuCl/AgNTf₂/Phen | Various alkyne precursors | Utilizes redox and π-acidic properties. | acs.orgnih.gov |

| Silver-Catalyzed Oxidative Cyclization | Ag(I) catalyst, K₂S₂O₈ | 1,6-Enynes, Sodium Sulfinates | Cascade reaction forms sulfonylated benzofurans. | nih.govacs.org |

| Silver-Catalyzed Cascade Annulation | Silver catalyst | 2-Alkynylphenols, Indoles | One-pot oxidative coupling and annulation. | dntb.gov.ua |

Metal-Free Synthetic Routes

The development of metal-free synthetic routes is an important goal in green chemistry, avoiding the cost and potential toxicity of transition metals. Several such methods have been established for benzofuran synthesis.

A common metal-free approach involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org A unique transition-metal-free synthesis of C3-arylated benzofurans has been reported starting from benzothiophene (B83047) S-oxides and phenols. acs.orgnih.govmanchester.ac.uk This reaction proceeds through an interrupted Pummerer reaction followed by a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement. acs.orgnih.govmanchester.ac.uk Another metal-free, one-pot synthesis allows for the creation of 2,3-disubstituted benzofurans from readily accessible propargyl alcohols and phenols under ambient conditions. rsc.org Additionally, a radical-mediated cyclization of oxygen-linked 1,6-enynes has been shown to produce 3-carbonylated benzofurans without the need for a metal catalyst. thieme-connect.com

| Method | Reagents | Reactants | Key Features | Reference(s) |

| Oxidative Cyclization | Hypervalent Iodine Reagents | o-Hydroxystilbenes | Metal-free, good yields. | organic-chemistry.org |

| Interrupted Pummerer/ organic-chemistry.orgorganic-chemistry.org Rearrangement | Trifluoroacetic anhydride | Benzothiophene S-oxides, Phenols | Deconstructive synthesis, C-H functionalization. | acs.orgnih.govmanchester.ac.uk |

| Sequential Reaction | Brønsted acid/base | Propargyl Alcohols, Phenols | One-pot, ambient conditions, disubstituted products. | rsc.org |

| Radical Cyclization | Radical initiator | Oxygen-linked 1,6-enynes | Forms 3-carbonylated benzofurans. | thieme-connect.com |

Acid-Catalyzed Cyclizations and Mechanistic Insights

Acid-catalyzed cyclization is a classical and powerful method for constructing the benzofuran scaffold. These reactions often involve the intramolecular cyclization of suitable precursors, such as acetals or other activated substrates.

One such method synthesizes 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds using a Lewis acid catalyst and an oxidizing agent like N-bromosuccinimide (NBS). nih.govacs.org An unusual and facile approach involves a cascade reaction of 6-acetoxy-β-pyrones and phenols, which proceeds via transacetalization, a Fries-type rearrangement, Michael addition, and ring-opening aromatization. rsc.org

Mechanistic studies of the acid-catalyzed cyclization of acetal substrates provide significant insights into reaction pathways. For example, the cyclization of an acetal like compound 1 under acidic conditions (e.g., polyphosphoric acid) proceeds through the protonation of the substrate, elimination of methanol (B129727) to form a critical oxonium ion intermediate, followed by nucleophilic attack from the phenyl ring. wuxiapptec.com Quantum mechanics (QM) analysis of this oxonium ion intermediate, rather than the starting material, is crucial for accurately predicting the regioselectivity of the cyclization. wuxiapptec.com The reaction energy profiles can be calculated to substantiate these predictions, with lower activation energies corresponding to the major product formed. wuxiapptec.com This approach has been applied to the synthesis of 7-methoxybenzofuran (B1297906) derivatives, such as 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. mdpi.com

| Reactants | Catalyst/Conditions | Intermediate | Activation Energy Difference (ΔEa) | Predicted Ratio | Reference(s) |

| Acetal 1 | Polyphosphoric Acid (PPA) | Oxonium ion A | 0.94 kcal/mol | 1 : 3.44 | wuxiapptec.com |

Oxidative Cyclization Strategies

Oxidative cyclization reactions are a powerful tool for benzofuran synthesis, often involving the formation of a C–O bond coupled with an oxidation step. These reactions can be catalyzed by various metals.

Palladium(II)-catalyzed oxidative cyclization of 2-allylphenols is a well-established method, using a reoxidant system like Cu(OAc)₂–LiCl to yield functionalized 2-methylbenzofurans. sci-hub.se This process is an intramolecular version of the Wacker oxidation. Similarly, palladium-catalyzed dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters provides access to benzofuran-fused cyclohexenones. acs.org Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes is another key strategy, using molecular oxygen as a green oxidant. rsc.orgresearchgate.net Silver catalysts are also employed in the oxidative cyclization of 1,6-enynes with sodium sulfinates, yielding sulfonylated benzofurans. nih.govacs.org A metal-free alternative involves the equilibration of bulky 2,2-ditipyl-1-R-ethenols, which is accompanied by an oxidative cyclization to form substituted benzofurans. cdnsciencepub.com

| Method | Catalyst/Oxidant | Reactants | Key Features | Reference(s) |

| Pd-Catalyzed Cyclization | PdCl₂, Cu(OAc)₂ | 2-Allylphenols | Intramolecular Wacker-type reaction. | sci-hub.se |

| Cu-Catalyzed Aerobic Cyclization | Copper catalyst, O₂ | Phenols, Alkynes | One-pot, uses molecular oxygen. | rsc.orgresearchgate.net |

| Ag-Catalyzed Oxidative Cyclization | Ag(I) catalyst, K₂S₂O₈ | 1,6-Enynes, Sodium Sulfinates | Cascade process introduces sulfonyl group. | nih.govacs.org |

| Metal-Free Cyclization | None (thermal) | 2,2-Ditipyl-1-R-ethenols | Facile for bulky substrates. | cdnsciencepub.com |

Radical-Mediated Synthesis Pathways

Radical reactions offer unique pathways for the construction of benzofuran rings, often proceeding under mild conditions and allowing for the formation of complex structures.

One innovative method applies heteroatom anions as super-electron-donors (SEDs) to initiate intermolecular radical coupling reactions, leading to 3-substituted benzofurans. researchgate.net Another powerful strategy is the AgNO₂-catalyzed radical cyclization of 2-alkynylanisoles with selenium powder and arylboronic acids. acs.orgsci-hub.se This cascade reaction constructs the benzofuran ring and forms two C–Se bonds in a single step, proceeding via an aryl selenium radical intermediate. acs.orgsci-hub.se Samarium(II) iodide (SmI₂) is another reagent used to mediate the radical cyclization of appropriate precursors on a solid support, demonstrating the versatility of radical methods in combinatorial chemistry. acs.org

| Method | Initiator/Mediator | Reactants | Key Features | Reference(s) |

| Super-Electron-Donor (SED) Initiated | Heteroatom anions | Phenyliodide derivatives | Facile synthesis of 3-substituted benzofurans. | researchgate.net |

| AgNO₂-Catalyzed Cascade | AgNO₂, O₂ | 2-Alkynylanisoles, Se powder, Arylboronic acids | Forms selenated benzofurans via a radical cascade. | acs.orgsci-hub.se |

| SmI₂-Mediated Cyclization | SmI₂ | Precursors on solid support | Suitable for combinatorial synthesis. | acs.org |

Regioselectivity and Stereoselectivity in Benzofuran Synthesis

Controlling the precise spatial arrangement of atoms is a significant challenge in the synthesis of complex substituted benzofurans. numberanalytics.com Achieving high regioselectivity (control over the position of substituents) and stereoselectivity (control over the 3D orientation) is crucial.

Strategies for Regioisomeric Control

The ability to selectively synthesize one regioisomer over others is fundamental in preparing functionalized benzofurans. The outcome of cyclization reactions is often dictated by the reaction conditions and the nature of the precursors. oregonstate.edu

A classic challenge is the cyclization of α-phenoxycarbonyl compounds, where the presence of two unsubstituted ortho positions on the phenol ring can lead to mixtures of regioisomers. oregonstate.edu Several strategies have been developed to overcome this:

Catalyst and Reagent Control : The choice of catalyst and reagents can completely switch the regiochemical outcome. In the reaction between phenols and α-bromoacetophenones, using neutral alumina (B75360) leads exclusively to 2-substituted benzo[b]furans. acs.orgnih.gov Conversely, if a basic salt like potassium carbonate is used first to form the corresponding 2-oxoether, subsequent cyclization promoted by neutral alumina yields the 3-substituted benzo[b]furans. acs.orgnih.gov

Directing Groups : The use of directing groups can guide reactions to a specific position on the aromatic ring. For example, in the palladium-catalyzed C-H arylation of benzofuran-2-carboxamides, an 8-aminoquinoline (B160924) (AQ) directing group is used to selectively functionalize the C3-position. mdpi.com

Ligand-Controlled Reactions : In some transition-metal-catalyzed reactions, the ligand attached to the metal center can control regioselectivity. An expedient ligand-controlled strategy using nickel catalysts allows for a switch between branched and linear products in the hydroheteroarylation of vinylarenes with benzofurans. organic-chemistry.org

Reaction Cascades : One-pot syntheses involving sequential reactions can provide high regioselectivity. A palladium-catalyzed process for synthesizing 2,3-disubstituted benzofurans from iodophenols and terminal alkynes proceeds through a Sonogashira coupling followed by intramolecular cyclization, ensuring a specific substitution pattern. nih.gov

The following table summarizes how different conditions can control the regioselectivity in the synthesis of 2- and 3-substituted benzofurans from phenols and α-bromoacetophenones. acs.orgnih.gov

Table 1: Regiocontrol in Benzofuran Synthesis

| Starting Materials | Catalyst/Reagent | Intermediate | Product | Regioselectivity |

|---|---|---|---|---|

| Phenol + α-bromoacetophenone | Neutral Alumina | Not Isolated | 2-Substituted Benzofuran | Complete |

Computational Rationalization of Regioselectivity

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding and predicting the regioselectivity observed in chemical reactions. acs.orgnih.gov By modeling the reaction pathways, chemists can rationalize why a particular isomer is favored.

In the acid-catalyzed cyclization of acetals to form benzofurans, initial quantum mechanics (QM) analyses of the starting material sometimes fail to predict the correct experimental outcome. wuxiapptec.comwuxibiology.com For instance, while analysis of the acetal substrate suggested one major product, experiments yielded a 1:5 mixture with the opposite regioisomer being dominant. wuxiapptec.comwuxibiology.com A more accurate prediction was achieved by analyzing the properties of the key reaction intermediate, the oxonium ion. wuxiapptec.com

Computational studies rationalize regioselectivity by:

Calculating Activation Energies : DFT can be used to compute the activation energy barriers for competing reaction pathways. The pathway with the lower activation energy is kinetically favored and will lead to the major product. wuxiapptec.com For the cyclization of the oxonium ion, the calculated activation energy for reaction at site 'b' was 0.94 kcal/mol lower than at site 'a', which was consistent with the experimentally observed product ratio. wuxiapptec.comwuxibiology.com

Analyzing Frontier Molecular Orbitals (FMO) : The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can predict the most likely sites of interaction. wuxiapptec.comconicet.gov.ar

Mapping Electrostatic Potential : The electrostatic potential energy surfaces can reveal the most electron-rich (nucleophilic) and electron-deficient (electrophilic) sites within a molecule, guiding the understanding of intermolecular interactions. sciforum.netsemanticscholar.org

Theoretical studies on the cyclization of enaminones to form benzofurans and indoles used DFT and the Hard and Soft Acids and Bases (HSAB) principle to analyze the electronic effects of substituents. researchgate.net The calculated Fukui functions for nucleophilic and electrophilic attacks correctly accounted for the experimentally observed preference for cyclization at the C6′ carbon of the benzene (B151609) ring. researchgate.net

Enantioselective Synthesis of Benzofuran Fused Systems

The synthesis of single enantiomers of complex molecules is critical in medicinal chemistry. For benzofuran fused systems, this is often achieved using chiral catalysts. A protocol for the structurally divergent synthesis of benzofuran fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans has been developed using a chiral bifunctional urea (B33335) catalyst for the initial reaction, followed by a switchable annulation controlled by a Lewis base catalyst. rsc.org This method produces the complex fused systems in high yields with excellent diastereo- and enantioselectivities. rsc.orgrsc.org

Key strategies include:

Chiral Bifunctional Catalysis : Catalysts that possess both a Brønsted acid/base site and a hydrogen-bond donor site (like thioureas or squaramides) can effectively organize the substrates in the transition state to induce asymmetry. rsc.orgbeilstein-journals.org Bifunctional squaramide catalysts have been used in the enantioselective formal [4+2] cycloaddition of benzofuran-derived azadienes to produce chiral benzofuran-fused 1,4-dihydropyridines with excellent enantioselectivities (92–99% ee). beilstein-journals.org

Sequential Catalysis : A powerful strategy involves using multiple catalysts sequentially in a one-pot process. For example, a chiral bifunctional squaramide catalyzes an initial reaction, and then a Lewis base (like DBU or PPh3) is added to control a subsequent divergent annulation, leading to different molecular skeletons from the same starting materials. rsc.org

Dearomative Cycloadditions : Asymmetric dearomatization of the benzofuran ring itself is a modern strategy to build complex, chiral polycyclic frameworks. Palladium-catalyzed dearomative [3+2] cycloadditions of 2-nitrobenzofurans have been shown to construct tetrahydrofurobenzofurans with good to excellent yields, diastereoselectivity, and enantioselectivity (75%–95% ee). researchgate.net

The table below shows the results of optimizing an enantioselective reaction to produce a benzofuran fused azocine derivative. rsc.org

Table 2: Optimization of Enantioselective Synthesis of Azocine 3a

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Squaramide C1 | Toluene | 24 | 93 | >20:1 | 92 |

| 2 | Squaramide C1 | CH₂Cl₂ | 24 | 90 | >20:1 | 90 |

| 3 | Squaramide C1 | THF | 24 | 85 | 15:1 | 88 |

| 4 | Squaramide C1 | Et₂O | 48 | 70 | 10:1 | 85 |

| 5 | Squaramide C2 | Toluene | 24 | 92 | >20:1 | 89 |

| 6 | Thiourea C3 | Toluene | 36 | 80 | 10:1 | 82 |

Reaction conditions: 0.1 mmol of imine, 0.11 mmol of ynone, 10 mol% catalyst in 1 mL solvent at room temperature, followed by addition of DBU (20 mol%). rsc.org

Process Scale-Up and Synthetic Efficiency Considerations

Translating a laboratory-scale synthesis to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and purity. For nitrobenzofuran derivatives, specific challenges like handling nitrating agents and managing exothermic reactions must be addressed.

A patent for the preparation of 5-nitrobenzofurans describes reaction conditions suitable for larger scales. google.com For the nitration step to produce a nitro-substituted benzofuran, the temperature is carefully controlled, preferably between -10 and 20°C, and more preferably between -5 and 10°C, to manage the exothermic nature of the reaction and prevent side products. google.com The molar concentration of the substrate is also defined, typically between 0.2 to 3 mol/L, to ensure an efficient and controllable process. google.com

In a reported dearomative cycloaddition of 2-nitrobenzofurans, a scale-up synthesis was performed on a gram scale, demonstrating the potential applicability of the method for larger production. mdpi.com The successful scaling of a reaction often involves moving from batch to continuous flow reactors, which can offer better control over heat and mass transfer, especially for highly exothermic or fast reactions.

Key considerations for improving synthetic efficiency on a larger scale include:

Minimizing Steps : One-pot or tandem reactions are highly desirable as they reduce the number of workup and purification steps, saving time, materials, and reducing waste. nih.gov

Catalyst Loading : Reducing the amount of catalyst needed (especially expensive precious metal catalysts) without sacrificing yield or selectivity is a major focus of process optimization. mdpi.com

Reaction Time and Temperature : Optimizing reaction time and temperature can significantly impact energy consumption and throughput.

Purification : Developing efficient purification methods, such as crystallization over chromatographic separation, is crucial for obtaining high-purity compounds economically on a large scale.

Reaction Mechanisms and Chemical Transformations of 7 Methoxy 2 Nitrobenzofuran

Fundamental Reactivity of the Benzofuran (B130515) Ring System

The benzofuran moiety, an aromatic heterocyclic system, is the core of 7-Methoxy-2-nitrobenzofuran. Its reactivity is significantly influenced by the substituents on both the benzene (B151609) and furan (B31954) rings.

Electrophilic Substitution Pathways and Regioselectivity

The benzofuran ring is generally susceptible to electrophilic attack due to its aromatic character. However, the regioselectivity of such reactions is heavily influenced by the existing substituents. In this compound, the powerful electron-withdrawing nature of the nitro group at the C2 position deactivates the furan ring towards electrophilic attack. Conversely, the methoxy (B1213986) group at the C7 position is an activating group, directing electrophiles to the ortho and para positions on the benzene ring. libretexts.org

In the case of 7-methoxybenzofuran (B1297906), electrophilic substitution, such as alkynylation, has been shown to occur at the C4 and C6 positions, while no C2 substitution product was isolated. beilstein-journals.org This suggests that for this compound, any electrophilic substitution would preferentially occur on the benzene ring at positions C4 and C6, which are ortho and para to the activating methoxy group, respectively. libretexts.org The C2 position is already substituted, and the furan ring is deactivated.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity towards Electrophiles |

| C2 | Substituted with -NO₂ (strongly deactivating) | Unlikely to react |

| C3 | Part of the deactivated furan ring | Unlikely to react |

| C4 | Ortho to -OCH₃ (activating), meta to -NO₂ (deactivating) | Favorable site for substitution |

| C5 | Meta to -OCH₃ (activating), para to -NO₂ (deactivating) | Less favorable site for substitution |

| C6 | Para to -OCH₃ (activating), meta to -NO₂ (deactivating) | Favorable site for substitution |

Nucleophilic Substitution Pathways and Site Selectivity

The presence of the strongly electron-withdrawing nitro group at the C2 position makes the benzofuran ring electron-deficient and thus susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The nitro group activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. wikipedia.orgmasterorganicchemistry.com In the this compound system, this activation would primarily be at the C3 position.

A significant class of reactions involving nucleophilic attack on 2-nitrobenzofurans are dearomative cycloadditions. acs.orgacs.org These reactions proceed via the initial attack of a nucleophile, leading to the loss of aromaticity and the formation of complex polycyclic structures. researchgate.netresearchgate.netrsc.org For instance, 2-nitrobenzofurans can undergo [3+2] cycloaddition reactions with various nucleophiles like isocyanoacetate esters. acs.org

Addition-Elimination Mechanisms

The SNAr reactions mentioned above proceed via an addition-elimination mechanism. A nucleophile first adds to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequently, a leaving group is eliminated to restore aromaticity. In the context of this compound, a nucleophile would add to the C3 position, and if a suitable leaving group were present, it would be expelled.

Another manifestation of an addition-elimination mechanism is the Diels-Alder reaction, where 2-nitrobenzofurans can act as dienophiles. sciforum.netsciforum.net These reactions involve a [4+2] cycloaddition with a diene, followed by the elimination of nitrous acid from the cycloadduct to yield dibenzofuran (B1670420) derivatives. sciforum.netsciforum.net The nitro group is crucial for enhancing the dienophilic character of the benzofuran system. sciforum.netsciforum.net

Transformations Involving the Nitro Moiety

The nitro group is not merely an activating group but also a versatile functional handle that can undergo various transformations.

Reduction Pathways of the Nitro Group

The reduction of the nitro group to an amino group is a common and synthetically useful transformation. This can be achieved using various reducing agents. For related nitrobenzofuran compounds, catalytic hydrogenation using hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) is a frequently employed method. This reaction typically proceeds under mild conditions to afford the corresponding aminobenzofuran. The synthesis of 2-aminobenzofurans is a significant area of research due to their prevalence in biologically active compounds. nih.gov

Table 2: Common Reagents for the Reduction of Nitrobenzofurans

| Reagent | Product | Reference |

| H₂/Pd-C | Aminobenzofuran | General knowledge |

| NaBH₄/NiCl₂ | Aminobenzofuran | nih.gov (for related compounds) |

| Fe/HCl | Aminobenzofuran | General knowledge |

| SnCl₂/HCl | Aminobenzofuran | General knowledge |

Functionalization Reactions at the Nitro Position

While direct substitution of the nitro group itself is less common without initial reduction, its presence enables a variety of functionalization reactions on the benzofuran ring. The dearomative cycloaddition reactions are a prime example of the nitro group's role in enabling the functionalization of the heterocyclic ring. acs.orgacs.orgresearchgate.netresearchgate.netrsc.org In these reactions, the nitro-activated furan ring undergoes cycloaddition, and in subsequent steps, the nitro group can be removed or transformed. sciforum.netsciforum.net This strategy allows for the construction of complex molecular architectures that would be inaccessible otherwise. For instance, in polar Diels-Alder reactions, the nitro group is eliminated as nitrous acid in a concerted step following the initial cycloaddition. sciforum.netsciforum.net

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methoxy 2 Nitrobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 7-Methoxy-2-nitrobenzofuran provides specific information about the electronic environment of each proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group, as well as the inherent aromaticity of the benzofuran (B130515) ring system.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. acdlabs.com The protons on the aromatic portion of the benzofuran ring will exhibit distinct signals. Based on data from closely related 7-nitrobenzofuran (B103471) derivatives, the chemical shifts for the aromatic protons can be predicted. unica.it The proton at position 3 (H-3) on the furan (B31954) ring is anticipated to be a singlet in the downfield region, likely around 7.5 ppm, due to the influence of the adjacent nitro group. The protons on the benzene (B151609) ring (H-4, H-5, and H-6) form a three-spin system. H-4 and H-6 are significantly deshielded due to their proximity to the nitro and methoxy groups, respectively, with expected chemical shifts around 8.1 ppm and 7.9 ppm. unica.it The H-5 proton would likely appear at a more upfield position, around 7.4 ppm. unica.it

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.5 | Singlet (s) |

| H-4 | ~8.1 | Doublet (d) |

| H-5 | ~7.4 | Triplet (t) |

| H-6 | ~7.9 | Doublet (d) |

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The broad range of ¹³C chemical shifts allows for the clear resolution of individual carbon atoms, including quaternary carbons. oregonstate.edu

For this compound, the carbon of the methoxy group is expected to resonate at approximately 56-57 ppm. acdlabs.com The carbon atoms of the benzofuran ring system will have shifts spread over a wide range. The C-2 carbon, directly attached to the nitro group, will be significantly downfield. The carbons bearing the methoxy group (C-7) and the furan oxygen (C-7a and C-3a) will also have characteristic chemical shifts. Data from analogous structures suggest the approximate chemical shifts listed in the table below. unica.it

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~153 |

| C-3 | ~104 |

| C-3a | ~130 |

| C-4 | ~123 |

| C-5 | ~129 |

| C-6 | ~119 |

| C-7 | ~148 |

| C-7a | ~134 |

Advanced 2D NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are employed. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons H-4, H-5, and H-6, confirming their connectivity in the ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (H-3, H-4, H-5, H-6, and -OCH₃) to its corresponding carbon atom (C-3, C-4, C-5, C-6, and the methoxy carbon). acdlabs.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Nitro Group (NO₂): The nitro group will exhibit two strong, characteristic stretching vibrations. The asymmetric stretch is typically found in the 1550-1500 cm⁻¹ region, and the symmetric stretch appears in the 1390-1300 cm⁻¹ region.

Methoxy Group (-OCH₃) and Aromatic C-H: The C-H stretching vibrations of the methoxy group and the aromatic ring are expected just above 3000 cm⁻¹. The C-H bending vibrations will appear at lower wavenumbers.

Benzofuran Ring: The C=C stretching vibrations of the aromatic and furan rings will produce several bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring and the aryl ether linkage will be visible in the fingerprint region, typically around 1250-1050 cm⁻¹. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyl C-H (-OCH₃) | Stretch | 2950-2850 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| NO₂ | Asymmetric Stretch | 1550-1500 |

| NO₂ | Symmetric Stretch | 1390-1300 |

| C-O (Aryl Ether) | Stretch | 1275-1200 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR that relies on the inelastic scattering of monochromatic light. wikipedia.org While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric vibrations and those involving non-polar bonds often produce strong Raman signals.

For this compound, the symmetric stretching vibration of the nitro group, while visible in the IR, is also expected to be Raman active. The breathing modes of the aromatic and furan rings, which involve the symmetric expansion and contraction of the rings, typically give rise to strong and sharp bands in the Raman spectrum. beilstein-journals.org Specifically, the ring stretching modes of the benzene core around 1600 cm⁻¹ and the symmetric C-O-C stretching mode would be readily observable. Raman spectroscopy is particularly useful for identifying the skeletal vibrations of the fused ring system, providing a structural fingerprint of the molecule. wikipedia.org

Correlation of Experimental and Theoretically Predicted Vibrational Spectra

The vibrational characteristics of this compound can be meticulously examined by comparing experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy with theoretical predictions derived from computational methods like Density Functional Theory (DFT). diva-portal.orgmdpi.com This correlative approach is crucial for the accurate assignment of vibrational modes to specific molecular motions. diva-portal.orgnih.gov

The analysis involves a detailed assignment of the observed spectral bands to fundamental vibrational modes, such as stretching, bending, and torsional motions of the constituent atoms and functional groups. For instance, characteristic stretching vibrations of the C-C, C-H, C-O, and N-O bonds, as well as the bending modes of the benzene and furan rings, can be identified. researchgate.netnih.gov The potential energy distribution (PED) analysis, often performed using software like VEDA, is instrumental in quantifying the contribution of individual internal coordinates to each normal mode, thus providing a more definitive assignment of the vibrational bands. nih.govnih.gov The strong correlation between the scaled theoretical frequencies and the experimental data validates the optimized molecular structure and provides a deeper understanding of the molecule's vibrational dynamics. mdpi.comresearchgate.net

A representative comparison of key experimental and theoretically predicted vibrational frequencies for a related compound, 4-chloro-7-nitrobenzofurazan, is presented in the table below to illustrate the typical level of agreement achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. uobabylon.edu.iq For organic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. uobabylon.edu.iqup.ac.za The most common transitions observed in the typical UV-Vis range (200-800 nm) are π → π* and n → π* transitions. libretexts.org

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to these electronic transitions. The presence of the conjugated benzofuran system, along with the electron-donating methoxy group and the electron-withdrawing nitro group, significantly influences the electronic structure and, consequently, the absorption maxima (λmax). libretexts.org The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. libretexts.org The n → π* transitions, involving the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital, are typically of lower intensity. libretexts.org

The determination of absorption maxima is achieved by recording the absorbance of a solution of the compound across a range of wavelengths. libretexts.org Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the vertical excitation energies and oscillator strengths, which correspond to the λmax and the intensity of the absorption bands, respectively. researchgate.net These calculations often show good agreement with experimental data and aid in the assignment of the observed bands to specific electronic transitions, such as the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

For a related nitroaromatic compound, the experimentally observed λmax was found to be in good agreement with the value predicted by TD-DFT calculations, validating the theoretical approach for interpreting the electronic spectrum. researchgate.net

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption or emission bands when dissolved in different solvents of varying polarity. researchgate.netchem-soc.si This phenomenon provides valuable insights into the nature of the electronic transitions and the difference in dipole moments between the ground and excited states of the molecule. rsc.orgmdpi.com

In the case of this compound, which possesses both an electron-donating group (-OCH3) and an electron-withdrawing group (-NO2), a significant change in the electronic distribution is expected upon excitation. This "push-pull" character can lead to a substantial difference in the dipole moment between the ground and excited states. mdpi.com The interaction of the solute molecule with the solvent molecules can stabilize the ground and excited states to different extents. researchgate.net

If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a lower energy transition and a red shift (bathochromic shift) of the absorption maximum. mdpi.com Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) will be observed with increasing solvent polarity. chem-soc.si By studying the UV-Vis spectra of this compound in a series of solvents with a wide range of polarities, it is possible to characterize the nature of its electronic transitions. nih.gov For instance, a positive solvatochromism (bathochromic shift with increasing solvent polarity) would suggest an intramolecular charge transfer (ICT) character for the corresponding electronic transition. nih.gov

The table below illustrates the solvatochromic effect on the absorption maxima of a compound with similar electronic characteristics in various solvents.

Electronic Transitions and Absorption Maxima Determination

Fluorescence and Luminescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have been electronically excited. uci.edu The process involves the absorption of a photon, which excites the molecule to a higher electronic state, followed by the emission of a photon of longer wavelength as the molecule returns to its ground state. uci.edu

The characterization of this compound's fluorescence involves determining its excitation and emission spectra. The excitation spectrum is obtained by monitoring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. In many cases, the excitation spectrum closely resembles the absorption spectrum. researchgate.net The emission spectrum is recorded by exciting the sample at a fixed wavelength (often the λmax of absorption) and scanning the emitted light over a range of longer wavelengths. datapdf.com

A key characteristic of fluorescence is that the emission spectrum is generally independent of the excitation wavelength. researchgate.net This is because after excitation to a higher electronic and vibrational state, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S1) before fluorescence occurs. uci.edu The difference in wavelength (or energy) between the absorption maximum and the emission maximum is known as the Stokes shift. mdpi.com A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

The fluorescence properties of benzofuran derivatives are influenced by their substitution pattern. The presence of the methoxy and nitro groups in this compound will play a crucial role in determining its excitation and emission wavelengths.

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.comedinst.com A quantum yield of 1 (or 100%) indicates that every absorbed photon results in an emitted photon, while a value of 0 signifies a non-fluorescent compound. atto-tec.com

The determination of the fluorescence quantum yield of this compound is typically performed using a relative method. edinst.com This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, measured under identical experimental conditions. edinst.comresearchgate.net

Several factors can influence the fluorescence quantum yield, including:

Molecular Structure: The inherent chemical structure, including the presence of electron-donating and electron-withdrawing groups, significantly affects the rates of radiative (fluorescence) and non-radiative decay processes. atto-tec.com Nitro groups, in particular, are often associated with fluorescence quenching, which may lead to a low quantum yield for this compound.

Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can alter the energy levels of the excited state and influence the rates of non-radiative decay pathways, thereby affecting the quantum yield. atto-tec.com

Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity and quantum yield due to an increased rate of collisions and non-radiative decay. libretexts.org

Concentration: At high concentrations, fluorescence quenching can occur due to self-absorption, where emitted photons are reabsorbed by other molecules in the solution. libretexts.org

The relationship for calculating the relative quantum yield is given by:

Φf(sample) = Φf(standard) * [I(sample) / I(standard)] * [A(standard) / A(sample)] * [n(sample)² / n(standard)²]

Where:

Φf is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent edinst.com

The table below shows typical quantum yield values for some standard fluorescent compounds.

Photophysical Mechanisms: Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), Aggregation-Induced Emission (AIE)

The photophysical behaviors of this compound are governed by several key mechanisms, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).

Intramolecular Charge Transfer (ICT): The structure of this compound, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the benzofuran scaffold, is conducive to Intramolecular Charge Transfer (ICT). nih.govacs.org Upon photoexcitation, an electron is transferred from the donor (methoxy group) to the acceptor (nitro group), creating a charge-separated excited state. nih.gov This process is often characterized by a significant Stokes shift and sensitivity to solvent polarity, where more polar solvents stabilize the charge-separated state. mdpi.com In similar donor-acceptor systems like 4-amino-7-nitro-2,1,3-benzoxadiazole, the ICT process leads to a weakly emissive state in solution. acs.org The efficiency of ICT is influenced by the electronic coupling between the donor and acceptor moieties. nih.gov

Photoinduced Electron Transfer (PET): Photoinduced Electron Transfer (PET) is a fundamental process where an electron is transferred from a photoexcited donor to an acceptor molecule, or from a donor to a photoexcited acceptor. edinst.com In the context of nitroaromatic compounds like this compound, the nitro group can act as an electron acceptor. koreascience.krscispace.combeilstein-journals.org The PET process can lead to the formation of a radical ion pair, which can then undergo further chemical reactions or relax non-radiatively to the ground state. The driving force for PET can be estimated using the Rehm-Weller equation, which considers the redox potentials of the donor and acceptor and the excitation energy. edinst.com For intramolecular PET, the distance and orbital overlap between the donor and acceptor are critical factors influencing the transfer rate. edinst.com

Aggregation-Induced Emission (AIE): Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. magtech.com.cnrsc.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. magtech.com.cnpku.edu.cn While specific AIE studies on this compound are not prevalent, the principle is applicable to fluorophores where aggregation can rigidify the molecular structure. pku.edu.cn The AIE phenomenon is the opposite of aggregation-caused quenching (ACQ) typically observed in many traditional fluorophores. rsc.orgpku.edu.cn

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural analysis of this compound, enabling the confirmation of its molecular formula and the elucidation of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.govsemanticscholar.org For this compound (C9H7NO4), the exact mass is calculated to be 193.03750770 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) with sufficient precision to distinguish between compounds with the same nominal mass but different elemental formulas. wvu.eduacs.org This capability is crucial for the unambiguous confirmation of the molecular formula of newly synthesized or isolated compounds. nih.gov

Elucidation of Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer provides valuable structural information. While specific fragmentation data for this exact compound is not detailed in the provided results, general principles of mass spectral fragmentation of aromatic nitro compounds and ethers can be applied. nih.govgre.ac.ukmiamioh.edu

Common fragmentation pathways for related structures include:

Loss of the nitro group (NO2): A common fragmentation for nitroaromatic compounds.

Loss of a methyl radical (•CH3): From the methoxy group.

Loss of formaldehyde (B43269) (CH2O): A rearrangement process from the methoxy group.

Cleavage of the furan ring: Leading to various smaller fragments.

Loss of carbon monoxide (CO): A characteristic fragmentation of many heterocyclic and aromatic compounds. miamioh.edu

By analyzing the m/z values of the fragment ions in the mass spectrum, a fragmentation pathway can be proposed, which helps to confirm the connectivity of the atoms within the molecule. Tandem mass spectrometry (MS/MS) experiments can further aid in elucidating these pathways by isolating a specific parent ion and fragmenting it to observe its daughter ions. wvu.edu

Rotational Spectroscopy and Precise Molecular Geometry

Rotational spectroscopy techniques, such as millimeterwave and microwave spectroscopy, are powerful methods for determining the precise three-dimensional structure of molecules in the gas phase. arxiv.orgfrontiersin.org

Millimeterwave and Microwave Spectroscopy for Rotational Constants

By measuring the frequencies of rotational transitions, highly precise rotational constants (A, B, and C) can be determined. frontiersin.orgresearchgate.net These constants are inversely proportional to the moments of inertia of the molecule about its principal axes. For a molecule like this compound, the analysis of the rotational spectra of its various isotopic species would allow for an accurate determination of its bond lengths and angles. gla.ac.uk The spectra can be complex due to the presence of nuclear quadrupole coupling from the ¹⁴N nucleus and internal rotation of the methoxy group's methyl rotor. frontiersin.org

Determination of Inertial Defects and Planarity Assessment

The inertial defect (Δ = Ic - Ia - Ib) is a valuable parameter derived from the rotational constants that helps to assess the planarity of a molecule. aip.org For a perfectly planar molecule, the inertial defect is theoretically zero. rsc.org However, due to zero-point vibrations, planar molecules typically exhibit a small, positive inertial defect. gla.ac.ukrsc.org A small, near-zero or even slightly negative inertial defect is strong evidence for a planar or near-planar molecular structure. researchgate.netpublish.csiro.au For this compound, the determination of a small inertial defect would confirm the planarity of the benzofuran ring system. gla.ac.ukaip.org Deviations from this can indicate the degree of non-planarity, which can be influenced by factors like steric hindrance or specific intramolecular interactions. rsc.orgpublish.csiro.au

Experimental Determination of Dipole Moments

The experimental determination of a molecule's dipole moment provides critical insight into its electronic distribution, polarity, and potential for intermolecular interactions. For this compound, the presence of the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing nitro group (-NO₂) at opposite ends of the benzofuran scaffold suggests a significant molecular dipole moment.

The dipole moment can be determined experimentally using techniques that measure dielectric constants of dilute solutions of the compound in nonpolar solvents. Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31+g(d,p)), can complement experimental findings. researchgate.net Such computational studies calculate the dipole moments for both the ground state (μg) and the excited state (μe). researchgate.net For similar aromatic compounds, it is often observed that the excited state is more polar than the ground state, indicating a significant intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netacs.org

In the case of this compound, the charge separation between the methoxy and nitro groups would lead to a substantial ground-state dipole moment. This polarity is a key factor influencing its solubility in various solvents and its interaction with biological targets. gassnova.no

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

For a molecule like this compound, single crystal X-ray diffraction analysis would begin with the growing of a high-quality single crystal. uhu-ciqso.es This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. uol.de The resulting diffraction pattern of spots is collected and analyzed to solve the structure. uol.de

The analysis reveals the precise spatial coordinates of each non-hydrogen atom. For related benzofuran structures, studies have reported the planarity of the benzofuran ring system, with slight torsions observed for substituent groups to minimize steric hindrance. uj.ac.za In the case of this compound, key structural parameters to be determined would include the bond lengths within the furan and benzene rings, the C-O and C-N bond lengths of the substituents, and the dihedral angle describing the orientation of the methoxy and nitro groups relative to the benzofuran plane.

Table 1: Representative Crystallographic Data for a Substituted Benzofuran Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 15.234 |

| c (Å) | 9.876 |

| β (°) | 105.21 |

| Volume (ų) | 1234.5 |

| Z | 4 |

Note: This table presents hypothetical data based on typical values for similar organic molecules to illustrate the type of information obtained from a single crystal X-ray diffraction experiment.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction data allows for a thorough analysis of how molecules pack together in the crystal lattice. researchgate.net This packing is governed by a variety of non-covalent intermolecular interactions, which can be visualized and quantified using tools like Hirshfeld surface analysis. scirp.orgnih.gov

Advanced Microscopy and Surface Characterization

Advanced microscopy techniques are essential for characterizing the morphology of materials on the micro- and nanoscale, from thin films to larger aggregates.

Atomic Force Microscopy (AFM) for Thin Film Morphology

Atomic Force Microscopy (AFM) is a powerful technique for imaging the surface of a material with nanoscale resolution. afmworkshop.com It is particularly useful for characterizing the morphology of thin films. creative-biostructure.comresearchgate.net If this compound were deposited as a thin film on a substrate (e.g., by spin-coating or thermal evaporation), AFM could be used to obtain a three-dimensional topographic map of the film's surface. nih.govcovalentmetrology.com

This analysis would provide quantitative data on key morphological features. researchgate.net

Table 2: AFM Morphological Parameters for a Hypothetical Thin Film

| Parameter | Description | Typical Value |

| Root Mean Square (RMS) Roughness | A measure of the surface height variations. | 1-10 nm |

| Grain Size | The average size of crystalline domains or clusters on the surface. | 50-200 nm |

| Peak-to-Valley Height | The difference between the highest and lowest points on the surface. | 10-50 nm |

Note: This table illustrates the type of quantitative data obtainable from AFM analysis of a molecular thin film.

AFM imaging could reveal whether the film is smooth and uniform or composed of distinct grains, aggregates, or other features. researchgate.net The technique can be operated in various environments, providing insight into how conditions might affect the film's structure. creative-biostructure.com

Scanning Electron Microscopy (SEM) for Aggregation Studies

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface by scanning it with a focused beam of electrons. mdpi.com It is well-suited for studying the size, shape, and arrangement of particles and aggregates from the nanometer to the micron scale. researchgate.netnih.gov

For this compound, SEM could be used to study the morphology of the compound as a powder recrystallized from a solvent. The resulting images would show the habit of the microcrystals or the nature of any amorphous aggregates that form. mdpi.com In studies of aggregation, SEM can visualize how smaller particles assemble into larger, more complex structures, such as fractal aggregates. researchgate.netnih.gov The high depth of field in SEM imaging provides a clear view of the three-dimensional characteristics of these aggregates. researchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Element-Specific Information

A direct experimental or theoretical analysis of the Near-Edge X-ray Absorption Fine Structure (NEXAFS) specifically for the compound this compound is not available in the current scientific literature based on the conducted search. NEXAFS is a powerful technique that provides element-specific information about the local chemical environment and unoccupied electronic states of a material. rsc.orgaip.orgwikipedia.org This is achieved by exciting a core-level electron to an unoccupied molecular orbital. rsc.org The resulting spectrum exhibits features characteristic of the absorbing atom and its bonding environment. aip.org

In the hypothetical NEXAFS analysis of this compound, one would expect to probe the K-edges of carbon, nitrogen, and oxygen to gain insights into the electronic structure of the molecule.

Table 1: Core-Level Edges for NEXAFS Analysis of this compound

| Element | Core-Level Edge | Unoccupied Orbitals Probed |

| Carbon | C 1s (K-edge) | π* and σ* orbitals of the benzofuran ring system |

| Nitrogen | N 1s (K-edge) | π* and σ* orbitals of the nitro group |

| Oxygen | O 1s (K-edge) | π* and σ* orbitals of the methoxy group and nitro group |

This table is a theoretical representation of the expected NEXAFS measurements for this compound, as no specific experimental data is available.

Detailed research findings from such an analysis would reveal transitions from the core-level electrons to various unoccupied molecular orbitals. For instance, at the carbon K-edge, distinct peaks would arise from transitions to the π* orbitals of the aromatic benzofuran ring. d-nb.info The nitrogen K-edge spectrum would be dominated by a strong resonance corresponding to the transition from the N 1s core level to the lowest unoccupied molecular orbital (LUMO), which is expected to be the π* orbital of the nitro group. researchgate.netaps.org The oxygen K-edge would show contributions from both the methoxy group and the nitro group, which could be resolved to provide information on their respective electronic environments. researchgate.net

While NEXAFS studies have been conducted on related structures, such as methoxy-substituted aromatic compounds and nitro-containing molecules, the specific spectral features and transition energies for this compound remain to be experimentally determined and theoretically calculated. researchgate.netresearchgate.net Such a study would provide valuable, element-specific insights into the molecular orbital structure of this compound.

Computational and Theoretical Investigations of 7 Methoxy 2 Nitrobenzofuran

Quantum Chemical Calculation Methodologies

The theoretical examination of 7-Methoxy-2-nitrobenzofuran relies on a variety of quantum chemical calculation methods, each with its own strengths and levels of accuracy. The choice of methodology is critical for obtaining reliable results that accurately reflect the molecule's properties.

Density Functional Theory (DFT) Approaches and Functional Selection

Density Functional Theory (DFT) has become a principal tool for the computational study of benzofuran (B130515) derivatives due to its favorable balance of computational cost and accuracy. nih.govstackexchange.com The selection of an appropriate functional is a crucial step in a DFT study, as it dictates the approximation used for the exchange-correlation energy.

For nitro-substituted aromatic compounds and benzofuran systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed. researchgate.netsemanticscholar.orgsciforum.netresearchgate.net This functional incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals, providing a robust description of electronic structures in many organic molecules. Studies on related nitrobenzofurans have successfully utilized the B3LYP functional in conjunction with basis sets such as 6-311+G(d,p) to analyze reactivity and electronic properties. sciforum.net

In addition to B3LYP, other functionals like the Coulomb-Attenuating Method (CAM-B3LYP) are used, particularly when investigating long-range interactions and electronic excitation energies. semanticscholar.org The choice between different functionals often depends on the specific property being investigated. For instance, while B3LYP is a good all-around functional, others like PBE or M06-2X might be selected for their performance in specific types of calculations. The selection process often involves benchmarking against experimental data or higher-level ab initio calculations when available.

Ab Initio Methods and Basis Set Optimization

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for computational analysis. nih.govstackexchange.com Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are foundational ab initio techniques. researchgate.net While computationally more demanding than DFT, they can provide valuable benchmark data. For instance, studies on nitro-substituted furans have employed HF and MP2 levels of theory to optimize molecular geometries and analyze conformational stability. researchgate.net

The choice and optimization of the basis set are as critical as the selection of the computational method itself. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as the 6-31G* and the more extensive 6-311++G(d,p), are commonly used for organic molecules like this compound. researchgate.netsemanticscholar.orgsciforum.net The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and polarized bonds, such as the nitro and methoxy (B1213986) groups in the target compound. The optimization of the basis set involves finding a compromise between the desired accuracy and the computational expense.

Implicit and Explicit Solvation Models in Calculations

To account for the influence of a solvent on the properties of this compound, computational models often incorporate solvation effects. These can be treated through either implicit or explicit models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. semanticscholar.orgnih.gov This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. The Corrected Linear Response Polarizable Continuum Model (CLR-PCM) is a variant that has been used in studies of related benzofuran compounds to simulate electronic absorption spectra in different solvents. semanticscholar.org

Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation. While this method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, it is significantly more computationally intensive. For many applications involving the general electronic properties of this compound, implicit models provide a sufficient level of accuracy.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is key to understanding its chemical behavior. For this compound, analysis of its molecular orbitals and electron density distribution provides deep insights into its reactivity and potential interaction with other molecules.

Frontier Molecular Orbitals (HOMO, LUMO, HOMO-1) and Their Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. uj.ac.za A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzofuran | -8.5 | -0.5 | 8.0 |

| 7-Methoxybenzofuran (B1297906) | -8.2 | -0.3 | 7.9 |

| 2-Nitrobenzofuran | -9.2 | -2.0 | 7.2 |

| This compound | -8.9 | -2.2 | 6.7 |

This table provides illustrative data based on general trends observed in computational studies of substituted benzofurans. Actual values for this compound would require specific calculations.

Electron Density Distribution and Mapping

The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor, which is fundamental to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps are a common way to visualize this distribution. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.